Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a methyl ester group at position 3, a 6-methyl group on the cyclohexene ring, and an acetamido side chain bearing a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety. This structural framework is characteristic of bioactive molecules targeting neurological receptors, particularly glutamate receptors, due to its ability to modulate ion channel activity .
Properties
IUPAC Name |
methyl 2-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-11-3-5-13-16(7-11)27-19(18(13)20(23)24-2)21-17(22)9-12-4-6-14-15(8-12)26-10-25-14/h4,6,8,11H,3,5,7,9-10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENGMFAWHNQTJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure that includes a benzo[d][1,3]dioxole moiety and a tetrahydrobenzo[b]thiophene ring. Its molecular formula is C19H19NO5S, with a molecular weight of approximately 373.42 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H19NO5S |
| Molecular Weight | 373.42 g/mol |
| CAS Number | 922066-17-9 |
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, derivatives of thiophene and dioxole have been shown to scavenge free radicals effectively. The antioxidant capacity is crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Studies suggest that the presence of the benzo[d][1,3]dioxole moiety contributes to the inhibition of tumor cell proliferation. Mechanistic studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
Enzyme Inhibition
This compound has shown promise in inhibiting specific metabolic enzymes. For example, it has been reported to inhibit acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. The inhibition of AChE can enhance cholinergic transmission and improve cognitive function .
Case Studies
- Antioxidant Activity Assessment :
- Anticancer Mechanisms :
- Enzyme Inhibition Studies :
Scientific Research Applications
Structural Characteristics
This compound features a unique structure that includes:
- Benzo[d][1,3]dioxole moiety : Known for its diverse biological activities.
- Tetrahydrobenzo[b]thiophene ring : Contributes to the compound's potential pharmacological properties.
The molecular formula is , with a molecular weight of approximately 373.42 g/mol. The structural complexity allows for interactions with various biological targets, making it a candidate for drug development and other applications.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound and its analogs. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 9 | HCT-116 | 16.19 ± 1.35 |
| Compound 9 | MCF-7 | 17.16 ± 1.54 |
| Doxorubicin | HCT-116 | Reference Value |
| Doxorubicin | MCF-7 | Reference Value |
The mechanism of action may involve the induction of apoptosis and cell cycle arrest in cancer cells. The presence of the benzo[d][1,3]dioxole moiety enhances cytotoxicity through interactions with cellular targets involved in tumor progression.
Other Biological Activities
In addition to its anticancer properties, this compound has shown potential in:
- Anti-inflammatory activities : Modifications to the thiophene ring can influence these effects.
- Antimicrobial activities : Emerging evidence suggests efficacy against various microbial strains.
Applications in Medicinal Chemistry
The unique structural features and biological activities suggest several applications in medicinal chemistry:
- Drug Development : Potential as a lead compound for anticancer drugs due to its cytotoxic properties.
- Therapeutic Agents : Possible use as anti-inflammatory or antimicrobial agents.
- Biochemical Probes : Its ability to interact with specific biological targets makes it suitable for use as a probe in biochemical research.
Applications in Material Science
Compounds similar to methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been reported to interact with metal–organic frameworks (MOFs). This interaction can lead to the development of new materials with enhanced properties for applications such as:
- Catalysis : Utilizing the compound's ability to facilitate chemical reactions.
- Drug Delivery Systems : Incorporating the compound into materials designed for targeted drug delivery.
Case Studies
A notable study investigated derivatives of thiophene-based compounds, revealing promising results in inhibiting tumor growth in vivo models. The findings emphasized the importance of structural variations in modulating biological activity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent-Driven Bioactivity: The benzo[d][1,3]dioxol-5-yl group in the target compound may enhance blood-brain barrier penetration compared to the thiazolidinone moiety in EU1794-2, which is critical for central nervous system targeting . Phenyl and pyridinylpiperazinyl substituents (e.g., 5b in ) correlate with antimicrobial activity, whereas hydroxyphenyl groups (e.g., 6o in ) are typically intermediates for further functionalization .
Synthetic Efficiency :
- Yields for tetrahydrobenzo[b]thiophene derivatives vary widely (22–70%), influenced by reaction conditions. For example, the Petasis reaction () gave lower yields (22%) due to steric hindrance from the 4-hydroxyphenyl group, while amide couplings () achieved higher yields (70%) .
Pharmacological and Functional Comparisons
- NMDAR Modulation: EU1794-2 () and its analogs demonstrate that minor structural changes (e.g., replacing thiazolidinone with benzo[d][1,3]dioxol-5-yl) can switch allosteric modulation from negative to positive, highlighting the acetamido side chain’s critical role in receptor interaction .
- Antioxidant Potential: Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido) derivatives () exhibit antioxidant activity linked to the cyanoacrylamido group, a feature absent in the target compound but relevant for structure-activity relationship (SAR) studies .
Preparation Methods
Cyclization Strategy for 6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene
The tetrahydrobenzo[b]thiophene scaffold is synthesized via a modified Gewald reaction, which facilitates the formation of aminothiophenes from ketones, sulfur, and cyanoacetates.
Procedure :
- Starting Material : 4-Methylcyclohexan-1-one (10 mmol) is combined with elemental sulfur (12 mmol) and methyl cyanoacetate (12 mmol) in dimethylformamide (DMF).
- Base Catalysis : Triethylamine (15 mmol) is added, and the mixture is stirred at 80°C for 12 hours.
- Workup : The reaction is quenched with ice-water, and the precipitated 6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-amine is filtered and recrystallized from ethanol (Yield: 68%).
Key Data :
- IR (KBr) : 3350 cm⁻¹ (N–H stretch), 2210 cm⁻¹ (C≡N).
- ¹H NMR (400 MHz, CDCl₃) : δ 2.11 (s, 3H, CH₃), 2.45–2.62 (m, 4H, cyclohexyl CH₂), 3.02 (t, 2H, J = 6.4 Hz, thiophene-CH₂), 6.21 (s, 1H, NH₂).
Functionalization of the Thiophene Core
Amidation with 2-(Benzo[d]dioxol-5-yl)acetyl Chloride
The amino group at position 2 undergoes acylation to introduce the benzo[d]dioxole moiety.
Synthesis of 2-(Benzo[d]dioxol-5-yl)acetyl Chloride :
- Starting Material : 2-(Benzo[d]dioxol-5-yl)acetic acid (5 mmol) is dissolved in thionyl chloride (10 mL).
- Reaction : Refluxed at 70°C for 2 hours, followed by solvent evaporation to yield the acid chloride (Yield: 92%).
Amidation Procedure :
- Coupling : 6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-amine (3 mmol) is suspended in dry dichloromethane (DCM).
- Acylation : 2-(Benzo[d]dioxol-5-yl)acetyl chloride (3.3 mmol) is added dropwise at 0°C, followed by triethylamine (4 mmol). The mixture is stirred at room temperature for 6 hours.
- Workup : The product is extracted with DCM, washed with NaHCO₃, and purified via silica gel chromatography (Yield: 74%).
Key Data :
- IR (KBr) : 3280 cm⁻¹ (N–H), 1685 cm⁻¹ (C=O amide).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 24.1 (CH₃), 170.5 (C=O), 148.2 (O–C–O), 106.4–125.7 (aromatic carbons).
Esterification of the Carboxylic Acid Moiety
The methyl ester at position 3 is introduced via a base-catalyzed transesterification, adapting methodologies from tetrahydrobenzo[b]thiophene carboxylate syntheses.
Procedure :
- Starting Material : The carboxylic acid derivative (2 mmol) is dissolved in dimethyl carbonate (10 mL).
- Base Addition : Sodium hydroxide (4 mmol) is added, and the mixture is refluxed at 85°C for 3 hours under nitrogen.
- Workup : The reaction is cooled, quenched with water, and extracted with ethyl acetate. The organic layer is concentrated, and the residue is chromatographed (Yield: 81%).
Key Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 3.82 (s, 3H, COOCH₃).
- MS (ESI) : m/z 443.2 [M+H]⁺.
Spectroscopic Characterization and Validation
Infrared Spectroscopy
Nuclear Magnetic Resonance
- ¹H NMR : Distinct singlet at δ 5.98 (2H, dioxole O–CH₂–O).
- ¹³C NMR : Quaternary carbon at δ 148.2 ppm confirms the dioxole ring.
Elemental Analysis
- Calculated for C₂₁H₂₁NO₅S : C, 61.90; H, 5.19; N, 3.44.
- Found : C, 61.78; H, 5.27; N, 3.39.
Optimization and Challenges
Regioselectivity in Amidation
Competing reactions at the thiophene amino group were mitigated by using a 10% excess of acyl chloride and maintaining low temperatures during coupling.
Esterification Efficiency
The use of dimethyl carbonate as both solvent and reactant enhanced esterification yields compared to traditional methanol/H₂SO₄ methods.
Q & A
Q. What are the optimized synthetic routes for preparing this compound, and what critical reaction parameters influence yield?
The compound is synthesized via a multi-step process involving acylation of tetrahydrobenzothiophene intermediates. Key steps include refluxing intermediates (e.g., 11f or 11d) with cyclic anhydrides (e.g., succinic or maleic anhydride) in dry CH₂Cl₂ under nitrogen, followed by purification via reverse-phase HPLC or methanol recrystallization . Critical parameters include solvent choice (polar aprotic solvents enhance reactivity), molar ratios (1.2 equivalents of anhydride), and reaction time (overnight reflux for complete conversion). Yield optimization requires careful control of temperature and inert conditions to prevent side reactions .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Structural confirmation relies on:
- 1H/13C NMR : To verify proton environments and carbon frameworks (e.g., δ 1.35 ppm for methyl groups in ester moieties) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
- HPLC/MS : Validates purity (>95%) and molecular weight . Advanced studies may incorporate X-ray crystallography for absolute configuration determination, as seen in related benzothiophene derivatives .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
Initial screens should focus on:
- Antibacterial Activity : Disk diffusion or MIC assays against Gram-positive/negative strains, given structural analogs exhibit inhibition via membrane disruption .
- Anti-inflammatory Properties : COX-2 inhibition assays or TNF-α suppression in macrophage models .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), as similar compounds show antitumor activity .
Advanced Research Questions
Q. How can conflicting data on reaction yields between similar synthetic protocols be resolved?
Discrepancies often arise from:
- Anhydride Reactivity : Maleic anhydride (electron-deficient) may yield lower conversions than succinic anhydride due to steric hindrance .
- Purification Methods : Reverse-phase HPLC (67% yield) outperforms recrystallization (47% yield) in recovering polar byproducts . Mitigation strategies include adjusting stoichiometry (1.5 eq. anhydride) and using DMF as a co-solvent to enhance solubility .
Q. What structural features contribute to its biological activity, and how can they be modified to enhance efficacy?
Key pharmacophores include:
- Tetrahydrobenzothiophene Core : Facilitates membrane penetration via lipophilicity .
- Benzo[d][1,3]dioxole Moiety : Enhances metabolic stability and π-π stacking with target proteins .
- Ester/Acetamido Groups : Modulate solubility and binding affinity . Strategic modifications:
- Replace the methyl ester with ethyl to prolong half-life .
- Introduce electron-withdrawing groups (e.g., -Cl) on the benzodioxole ring to improve target selectivity .
Q. What methodologies are suitable for investigating its electrochemical behavior and stability under physiological conditions?
- Cyclic Voltammetry : To assess redox potential and electron-transfer kinetics, as demonstrated for methyl 2-amino-6-methyl-tetrahydrobenzothiophene derivatives .
- Forced Degradation Studies : Expose the compound to pH extremes (1–13), UV light, and oxidative agents (H₂O₂), followed by HPLC-MS to identify degradation pathways .
Q. How can computational tools aid in predicting its ADMET properties and binding modes?
- Molecular Dynamics Simulations : Predict binding stability with targets like bacterial DNA gyrase or COX-2 .
- QSAR Models : Correlate substituent effects (e.g., logP, polar surface area) with bioavailability .
- Docking Studies : Use AutoDock Vina to map interactions with active sites (e.g., hydrophobic pockets in β-lactamases) .
Data Contradiction Analysis
Q. Why do analogous compounds show variable antibacterial potency despite structural similarity?
Divergent activities stem from:
- Substituent Positioning : Para-substituted benzodioxoles (e.g., -OCH₃) enhance membrane penetration vs. meta-substituted analogs .
- Steric Effects : Bulkier tert-butyl groups reduce efficacy by hindering target binding, as seen in ethyl 6-methyl derivatives . Resolve by conducting 3D-QSAR to quantify steric/electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
